molecular formula C12H13FN2O3 B7592901 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one

Cat. No. B7592901
M. Wt: 252.24 g/mol
InChI Key: VPLRQUOZRZLEDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one, also known as Fimasartan, is a non-peptide angiotensin II receptor antagonist used for the treatment of hypertension. It was developed by Boryung Pharmaceutical Company, South Korea, and was approved by the Korean Food and Drug Administration in 2010. Fimasartan has been shown to be effective in reducing blood pressure and improving cardiovascular outcomes in clinical trials.

Mechanism of Action

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one selectively blocks the binding of angiotensin II to the angiotensin II type 1 receptor, which leads to vasodilation and a decrease in blood pressure. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to have a higher affinity for the angiotensin II type 1 receptor than other angiotensin II receptor antagonists, which may contribute to its superior efficacy in reducing blood pressure.
Biochemical and Physiological Effects:
1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in preclinical and clinical studies. In addition to its antihypertensive effects, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to have beneficial effects on endothelial function, inflammation, and oxidative stress. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has also been shown to be well-tolerated in clinical trials, with a low incidence of adverse events.

Advantages and Limitations for Lab Experiments

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the angiotensin II type 1 receptor, which makes it a potent and selective antagonist. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has also been shown to be well-tolerated in clinical trials, which suggests that it may have a favorable safety profile. However, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has some limitations for use in lab experiments. It has a relatively short half-life, which may limit its usefulness in long-term studies. 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one is also only available as a commercial product, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one. One area of research is the investigation of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one's effects on cardiovascular outcomes in specific patient populations, such as those with diabetes or chronic kidney disease. Another area of research is the development of new formulations of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one with improved pharmacokinetic properties, such as a longer half-life or improved bioavailability. Finally, the investigation of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one's effects on other physiological systems, such as the immune system, may provide new insights into its potential therapeutic uses.

Synthesis Methods

The synthesis method of 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one involves the reaction of 2-fluoro-5-methylphenol with ethyl 2-bromoacetate in the presence of a base to form ethyl 2-(2-fluoro-5-methylphenoxy)acetate. The intermediate is then reacted with imidazolidin-2-one in the presence of a base to form 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one. The overall reaction scheme is shown below:

Scientific Research Applications

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been extensively studied in preclinical and clinical trials. In preclinical studies, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to effectively reduce blood pressure and improve cardiovascular outcomes in animal models of hypertension. In clinical trials, 1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one has been shown to be non-inferior to other angiotensin II receptor antagonists in reducing blood pressure and improving cardiovascular outcomes in patients with hypertension.

properties

IUPAC Name

1-[2-(2-fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2O3/c1-8-2-3-9(13)10(6-8)18-7-11(16)15-5-4-14-12(15)17/h2-3,6H,4-5,7H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLRQUOZRZLEDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)OCC(=O)N2CCNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(2-Fluoro-5-methylphenoxy)acetyl]imidazolidin-2-one

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